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molecular formula C12H10N2S B8441050 2-(5-Methyl-4-phenylthiazol-2-yl)acetonitrile

2-(5-Methyl-4-phenylthiazol-2-yl)acetonitrile

Cat. No. B8441050
M. Wt: 214.29 g/mol
InChI Key: UGTGHFBIEAWHEI-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

This compound was synthesized from 2-bromo-1-phenylpropan-1-one and 2-cyanothioacetamide as described in example 1 step 1 (1.7 g, 56% yield %). MS (ESI) m/z: Calculated for C12H10N2S: 214.06. found: 215.0 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[C:12]([CH2:14][C:15]([NH2:17])=[S:16])#[N:13]>>[CH3:11][C:2]1[S:16][C:15]([CH2:14][C:12]#[N:13])=[N:17][C:3]=1[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C(N=C(S1)CC#N)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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